molecular formula C7H10N2O B179500 1-Propyl-1H-imidazole-4-carbaldehyde CAS No. 199192-04-6

1-Propyl-1H-imidazole-4-carbaldehyde

Cat. No. B179500
M. Wt: 138.17 g/mol
InChI Key: VLWJUYLXFWFDSW-UHFFFAOYSA-N
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Patent
US06713496B2

Procedure details

Imidazole-4-carboxaldehyde (30 g, 0.31 mol) was added portionwise to a solution of sodium hydride (13.9 g, 60% dispersion in mineral oil, 0.348 mol) in tetrahydrofuran (450 ml), and the solution was stirred for 45 minutes. n-Propyl bromide (31.2 ml, 0.344 mol) was then added portionwise, followed by 18-crown-6 (150 mg), and the mixture was heated under reflux for 18 hours. Aqueous ammonium chloride solution was added to the cooled solution, and the mixture was extracted with ethyl acetate (2×) and dichloromethane (2×). The combined organic extracts were dried (MgSO4), filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with ethyl acetate: pentane (40:60), to give the title compound, 20.2 g, 47% yield. 1H-NMR (DMSO-d6, 400 MHz) δ: 0.80 (t, 3H), 1.76 (m, 2H), 3.98 (t, 2H), 7.84 (s, 1H), 8.04 (s, 1H), 9.70 (s, 1H). LRMS: m/z (TSP+) 277.3 [2M+H]+
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
31.2 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]1.[H-].[Na+].[CH3:10][CH2:11][CH2:12]Br.C1OCCOCCOCCOCCOCCOC1.[Cl-].[NH4+]>O1CCCC1>[CH2:10]([N:1]1[CH:5]=[C:4]([CH:6]=[O:7])[N:3]=[CH:2]1)[CH2:11][CH3:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1C=NC(=C1)C=O
Name
Quantity
13.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
31.2 mL
Type
reactant
Smiles
CCCBr
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2×) and dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate: pentane (40:60)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(CC)N1C=NC(=C1)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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